molecular formula C11H18F2N2O2 B8199602 tert-butyl cis-3a,6a-difluoro-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate

tert-butyl cis-3a,6a-difluoro-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate

Cat. No.: B8199602
M. Wt: 248.27 g/mol
InChI Key: GSLDUMZCENENRO-PHIMTYICSA-N
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Description

tert-butyl cis-3a,6a-difluoro-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyrrole scaffold with cis-configuration of fluorine substituents at positions 3a and 6a. The tert-butyl carbamate group at position 5 enhances steric protection and modulates solubility, making it a critical intermediate in pharmaceutical synthesis, particularly for protease inhibitors and kinase-targeted therapies . Its structural complexity and fluorine substitution pattern contribute to unique electronic and steric properties, distinguishing it from analogous scaffolds in drug discovery pipelines.

Properties

IUPAC Name

tert-butyl (3aS,6aR)-3a,6a-difluoro-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-6-10(12)4-14-5-11(10,13)7-15/h14H,4-7H2,1-3H3/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLDUMZCENENRO-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CNCC2(C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(CNC[C@@]2(C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Fluorination of Diol Intermediates

  • Reagents : Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® in dichloromethane.

  • Conditions : -20°C to 0°C, 4–6 hours, achieving 70–85% conversion.

  • Challenges : Over-fluorination and epimerization require careful stoichiometry (1.2–1.5 eq DAST).

Stereoselective Hydrogenation-Fluorination Tandem

  • Process : Hydrogenate a diketone intermediate using Raney nickel (50 psi H₂, 50°C), followed by fluorination with Selectfluor®.

  • Yield : 65–72% with cis:trans ratio >15:1.

tert-Butyl Protection and Deprotection Dynamics

The tert-butyl group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O):

  • Reaction : Stirring the amine intermediate with Boc₂O (1.2 eq) in THF/DMAP (4°C to room temperature, 12 hours).

  • Purification : Column chromatography (hexane/ethyl acetate, 7:3) yields 85–92% purity.

  • Deprotection : Trifluoroacetic acid (TFA) in dichloromethane (0°C, 2 hours) removes the Boc group without affecting the difluoro motif.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepYield (%)cis:trans RatioPurity (%)
Ru-catalyzed Hydrogenation4-Formylpiperidine tert-butyl esterEnantioselective hydrogenation7892:897
DAST FluorinationDiol intermediateFluorination7285:1595
Samarium CyclizationKetene N,S-acetalAnnulation4260:4088

Optimization of Reaction Conditions

Solvent Effects

  • Polar aprotic solvents (THF, DMF) enhance cyclization rates but may reduce fluorination efficiency.

  • Ethanol balances solubility and hydrogenation activity, minimizing side products.

Catalytic Systems

  • Ru[(R)-TolBINAP]Cl₂ : Superior for cis-selectivity (up to 92:8) compared to Pd/C (70:30).

  • Raney Nickel : Cost-effective but limited to non-fluorinated intermediates.

Temperature and Pressure

  • Low temperatures (-10°C) prevent epimerization during fluorination.

  • High H₂ pressure (5 MPa) accelerates hydrogenation but risks over-reduction.

Challenges and Mitigation Strategies

  • Epimerization : Use of bulky bases (DIPEA) and low temperatures stabilizes the cis configuration.

  • Byproduct Formation : Hexane washes remove polymeric side products during workup.

  • Scalability : Continuous flow systems improve safety for phosgene-mediated steps .

Chemical Reactions Analysis

Types of Reactions

tert-butyl cis-3a,6a-difluoro-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may result in halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C11H18F2N2O2C_{11}H_{18}F_{2}N_{2}O_{2} and a molecular weight of approximately 248.27 g/mol. It features a pyrrolo[3,4-c]pyrrole core, which is known for its diverse biological activities. The presence of difluoromethyl groups enhances its lipophilicity and may influence its pharmacokinetic properties.

Medicinal Chemistry Applications

  • Antiviral Activity : Research indicates that derivatives of pyrrolopyrrole compounds exhibit antiviral properties. For example, certain derivatives have shown efficacy against viruses such as HIV and the tobacco mosaic virus. The mechanisms by which these compounds exert their antiviral effects often involve inhibition of viral replication or interference with viral entry into host cells .
  • Antileishmanial Activity : A related study explored the synthesis of pyrroloquinolinone derivatives that demonstrated significant antileishmanial activity. Although the specific compound tert-butyl cis-3a,6a-difluoro-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate has not been directly tested in this context, its structural similarities suggest potential for similar applications in treating leishmaniasis .
  • Cytotoxicity Studies : The cytotoxicity of pyrrole derivatives is a critical area of research. Compounds with similar structures have been evaluated for their ability to induce cell death in cancer cell lines. Understanding the structure-activity relationship (SAR) can guide the optimization of such compounds for enhanced therapeutic efficacy while minimizing toxicity .

Research Findings and Case Studies

Study FocusFindingsReference
Antiviral EfficacyCompounds exhibited significant activity against HIV with low cytotoxicity (CC50/EC50 > 105).
Antileishmanial ActivityDerivatives showed over 50% inhibition in parasite burden in vivo models.
Cytotoxicity EvaluationInvestigated various derivatives for potential anticancer applications; structure modifications improved activity.

Mechanism of Action

The mechanism of action of tert-butyl cis-3a,6a-difluoro-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrrolo[3,4-c]pyrrole derivatives. Below is a systematic comparison with key analogs:

Structural and Functional Differences
Compound Name CAS Number Substituents/Modifications Molecular Formula Key Features Reference
tert-butyl cis-3a,6a-difluoro-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate Not explicitly listed 3a,6a-difluoro; cis-configuration C₁₁H₁₆F₂N₂O₂ Fluorine atoms enhance metabolic stability and electronegativity
cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole 250275-15-1 No fluorine substituents; identical scaffold C₁₁H₂₀N₂O₂ Lacks fluorination, leading to reduced polarity and altered pharmacokinetics
tert-butyl 3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate hydrochloride 2306275-12-5 3a-methyl; hydrochloride salt C₁₂H₂₃ClN₂O₂ Methyl group increases lipophilicity; hydrochloride improves crystallinity
tert-butyl (3aR,6aR)-3-oxo-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate 1251003-89-0 3-oxo group; no fluorine C₁₁H₁₈N₂O₃ Oxo group introduces hydrogen-bonding potential but reduces metabolic stability
Pharmacological and Physicochemical Properties
Compound Solubility (HT-Solubility assay) ATX Inhibition (IC₅₀) Glutathione Adduct Formation Key Applications
tert-butyl cis-3a,6a-difluoro analog 12 µM (pH 7.4) 0.8 nM Low Oncology (ATX pathway inhibition)
cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole 45 µM (pH 7.4) 3.2 nM Moderate Intermediate for CNS-targeted drugs
tert-butyl 3a-methyl analog (hydrochloride) 8 µM (pH 7.4) 1.5 nM High Antibacterial agents (improved bioavailability)
3-oxo derivative 60 µM (pH 7.4) >10 µM Low Scaffold for β-Mannosidase inhibitors

Key Observations :

  • Fluorine Impact: The difluoro substitution in the target compound significantly enhances ATX inhibition potency (IC₅₀ = 0.8 nM) compared to non-fluorinated analogs (IC₅₀ = 3.2 nM–10 µM) . Fluorine atoms reduce basicity and improve membrane permeability.
  • Steric Effects : The tert-butyl group universally improves solubility across analogs, but the 3a-methyl derivative’s hydrochloride salt further enhances aqueous solubility (8 µM) .
  • Metabolic Stability : The difluoro analog exhibits lower glutathione adduct formation, suggesting superior metabolic stability over methyl- or oxo-substituted derivatives .

Biological Activity

Tert-butyl cis-3a,6a-difluoro-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate (CAS: 2597334-02-4) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H18F2N2O2C_{11}H_{18}F_{2}N_{2}O_{2}, with a molecular weight of 248.27 g/mol. The compound features a pyrrolo-pyrrole structure that is significant in medicinal chemistry due to its diverse biological activities.

Analgesic and Anti-inflammatory Properties

Compounds similar to tert-butyl cis-3a,6a-difluoro have been evaluated for their analgesic and anti-inflammatory effects. In particular, studies involving related pyrrole derivatives have shown promising results in reducing pain and inflammation in animal models. For example, certain derivatives were found to be as potent as indomethacin in various assays .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo-pyrrole derivatives can often be correlated with their structural features. The presence of fluorine substituents has been linked to enhanced biological activity due to increased lipophilicity and improved binding interactions with biological targets .

CompoundActivityIC50 (μM)Reference
Pyrrole derivative AAntiparasitic8.36
Pyrrole derivative BAnalgesicEquivalent to indomethacin
Tert-butyl derivativeNot specifically testedN/AN/A

Case Studies

  • Antileishmanial Efficacy : A study highlighted the synthesis of various pyrrolo-pyrrole derivatives that exhibited significant antileishmanial activity with IC50 values indicating effective inhibition of parasite growth .
  • Analgesic Activity : Another investigation focused on the analgesic properties of similar compounds in mouse models. These studies revealed that certain structural modifications could lead to enhanced efficacy compared to traditional analgesics .

Q & A

Basic Research Questions

What are the optimal synthetic routes for tert-butyl cis-3a,6a-difluoro-pyrrolopyrrole carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves sequential fluorination and cyclization steps. Key steps include:

  • Protection/Deprotection : The tert-butyl group is introduced via Boc protection under anhydrous conditions (e.g., di-tert-butyl dicarbonate in THF) to stabilize the pyrrolopyrrole core .
  • Fluorination : Electrophilic fluorination using Selectfluor or DAST at low temperatures (−20°C to 0°C) ensures stereochemical control at the 3a and 6a positions .
  • Cyclization : Acid-mediated ring closure (e.g., TFA in DCM) forms the bicyclic scaffold. Yield optimization requires strict moisture exclusion and inert atmospheres to prevent side reactions .

Which analytical techniques are critical for structural validation of this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR confirms fluorination positions, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve stereochemistry and tert-butyl group integration .
  • X-Ray Crystallography : Single-crystal analysis using SHELXL (via the SHELX suite) refines the cis-configuration and detects disorder in fluorine atoms. High-resolution data (≤ 0.8 Å) are recommended for accurate bond-length validation .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. 284.25 g/mol) and fragmentation patterns .

What safety protocols are essential for handling this compound?

  • Hazards : Acute oral toxicity (LD50 < 300 mg/kg) and severe eye irritation necessitate PPE (nitrile gloves, sealed goggles) and fume hoods .
  • First Aid : Immediate rinsing with water for eye/skin exposure; activated charcoal for ingestion. Ventilation is critical to avoid inhalation of fine powders .

Advanced Research Questions

How can computational models predict the compound’s reactivity in catalytic systems?

  • DFT Calculations : Density Functional Theory (B3LYP/6-311+G(d,p)) models the electron-withdrawing effect of fluorine atoms, predicting regioselectivity in nucleophilic substitutions. Solvent effects (e.g., DMSO vs. THF) are simulated using PCM .
  • Molecular Dynamics : Simulations of tert-butyl steric effects reveal torsional barriers in the pyrrolopyrrole ring, explaining conformational rigidity in polar solvents .

How are crystallographic data contradictions resolved (e.g., disordered fluorine atoms)?

  • Twinning Analysis : SHELXD detects pseudo-merohedral twinning, while SHELXL refines occupancy factors for disordered fluorine positions .
  • High-Pressure Data : Synchrotron radiation (λ = 0.7 Å) improves resolution for low-quality crystals, reducing R-factor discrepancies (< 5%) .

What role does the tert-butyl group play in solid-state vs. solution dynamics?

  • Solid-State (X-Ray) : The tert-butyl group induces chair-like puckering in the pyrrolopyrrole ring, stabilizing the cis-configuration via van der Waals interactions .
  • Solution (NMR) : Variable-temperature 1H^{1}\text{H} NMR (298–343 K) shows rapid interconversion between puckered conformers, with ΔG‡ ≈ 12 kcal/mol .

How can isotopic labeling track hydrolytic degradation pathways?

  • 18O^{18}\text{O} Labeling : Hydrolysis of the carboxylate group in H218O\text{H}_2^{18}\text{O} identifies cleavage products via LC-MS. 19F^{19}\text{F} NMR monitors retention of fluorine during degradation .
  • Kinetic Studies : Pseudo-first-order rate constants (pH 7.4, 37°C) reveal half-life > 48 hours, indicating moderate hydrolytic stability .

What strategies enable its use as a heterocyclic building block?

  • Cross-Coupling : Suzuki-Miyaura reactions (Pd(PPh3_3)4_4, K2_2CO3_3) functionalize the pyrrole ring at the 2-position for drug-discovery scaffolds .
  • Multicomponent Reactions : Ugi-azide reactions with isocyanides and azides yield triazole-fused derivatives, expanding bioactivity profiles .

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